N-(3-acetylphenyl)-2-(4-nitrophenyl)acetamide

Carbonic Anhydrase Inhibition Enzyme Assay Ki Value

N-(3-acetylphenyl)-2-(4-nitrophenyl)acetamide (CAS 573995-04-7) is a small-molecule organic compound with the molecular formula C₁₆H₁₄N₂O₄ and a molecular weight of approximately 298.29 g/mol. It belongs to the class of N-substituted acetamide derivatives, characterized by a central acetamide bridge linking 3-acetylphenyl and 4-nitrophenyl moieties.

Molecular Formula C16H14N2O4
Molecular Weight 298.298
CAS No. 573995-04-7
Cat. No. B2974222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2-(4-nitrophenyl)acetamide
CAS573995-04-7
Molecular FormulaC16H14N2O4
Molecular Weight298.298
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C16H14N2O4/c1-11(19)13-3-2-4-14(10-13)17-16(20)9-12-5-7-15(8-6-12)18(21)22/h2-8,10H,9H2,1H3,(H,17,20)
InChIKeyMMPOGADDUMEGCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-acetylphenyl)-2-(4-nitrophenyl)acetamide (CAS 573995-04-7): Baseline Identity and Physicochemical Profile for Procurement


N-(3-acetylphenyl)-2-(4-nitrophenyl)acetamide (CAS 573995-04-7) is a small-molecule organic compound with the molecular formula C₁₆H₁₄N₂O₄ and a molecular weight of approximately 298.29 g/mol . It belongs to the class of N-substituted acetamide derivatives, characterized by a central acetamide bridge linking 3-acetylphenyl and 4-nitrophenyl moieties. The compound's predicted physicochemical properties include a density of 1.3±0.1 g/cm³ and a boiling point of 573.6±40.0 °C at 760 mmHg . It is commercially available from various suppliers, primarily for research purposes, with reported purities typically ranging from 95% to 98% .

Why Generic Substitution is Not Feasible for N-(3-acetylphenyl)-2-(4-nitrophenyl)acetamide (CAS 573995-04-7): A Segue to Quantitative Differentiation


The primary challenge in substituting N-(3-acetylphenyl)-2-(4-nitrophenyl)acetamide lies in the absence of publicly available, quantitative structure-activity relationship (SAR) data that would allow a reliable prediction of a closely related analog's performance. While compounds like N-(3-methylphenyl)-2-(4-nitrophenyl)acetamide or the unsubstituted 2-(4-nitrophenyl)acetamide are structurally related, there is no direct evidence confirming they possess comparable potency or selectivity for the only known target of interest, Carbonic Anhydrase 2 (CA2). Therefore, any substitution is an unvalidated risk. The decision to use this specific compound is predicated on the sole verifiable and quantitative piece of evidence differentiating it from its core scaffold: its measured inhibition constant against human CA2. The following section provides the only quantifiable basis for selection.

Quantitative Evidence Guide for N-(3-acetylphenyl)-2-(4-nitrophenyl)acetamide (CAS 573995-04-7): The Definitive Comparison Point


Inhibition Potency of N-(3-acetylphenyl)-2-(4-nitrophenyl)acetamide Against Human Carbonic Anhydrase II (CA2) versus the Baseline Substrate

In the only publicly reported quantitative biological activity assay for this compound, N-(3-acetylphenyl)-2-(4-nitrophenyl)acetamide demonstrates potent inhibition of human Carbonic Anhydrase 2 (CA2). The measured inhibition constant (Ki) is 6.30 nM [1]. This value represents the compound's binding affinity to the target enzyme. While a direct head-to-head comparison with a specific analog is not available in the literature, this Ki value serves as a baseline to distinguish the compound from its core chemical scaffold, 4-nitrophenylacetate, which functions as a substrate (i.e., no inhibitor activity) in the same spectrophotometric esterase assay [1].

Carbonic Anhydrase Inhibition Enzyme Assay Ki Value

Verified Research Application Scenarios for N-(3-acetylphenyl)-2-(4-nitrophenyl)acetamide (CAS 573995-04-7) Based on Quantitative Evidence


Carbonic Anhydrase 2 (CA2) Enzymology Research: A Use Case Based on Ki Data

The sole quantitative evidence for this compound's utility is its potent inhibition of human CA2 (Ki = 6.30 nM) [1]. Therefore, the only data-backed application scenario is its use as a tool compound in fundamental enzymology studies of CA2. Researchers investigating the enzyme's kinetics, active-site binding characteristics, or developing CA2-specific assays can utilize this compound as a well-characterized inhibitor. This use is supported by the experimental conditions under which its Ki was determined (spectrophotometry using 4-nitrophenylacetate substrate), providing a direct methodological reference [1].

Scaffold-Based Medicinal Chemistry: A Structural Starting Point

Given the complete absence of published in vivo data, selectivity profiles, or ADME properties, this compound's value is limited to early-stage, structure-based drug design. Its utility lies in the chemical scaffold itself: an N-substituted acetamide linking a 3-acetylphenyl and a 4-nitrophenyl group . It is a purchasable, tangible starting point for synthetic elaboration and SAR exploration around the acetamide motif. Any other application, such as use in cell-based assays or disease models, is currently unsupported by publicly available evidence.

Chemical Procurement for Proprietary Screening Collections

For institutions building proprietary small-molecule screening libraries, the decision to acquire this compound is driven by its structural novelty and the presence of a single, quantifiable biological activity datapoint (CA2 inhibition) [1]. This makes it a data-enriched acquisition compared to an untested analog. The compound's commercial availability from multiple vendors with defined purity levels (typically 95-98%) ensures that procurement for such collections is feasible and replicable, a key consideration for industrial screening operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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